Enhanced Potency Compared to First-Generation Inhibitor Senexin A
Senexin B demonstrates significantly improved potency over its predecessor, Senexin A, across multiple assay platforms. In a biochemical Lanthascreen assay, Senexin B exhibits a 3.2-fold improvement in CDK8 inhibition (IC50 of 11 nM) compared to Senexin A (IC50 of 35 nM) [1]. This enhanced potency translates to greater efficacy in cellular models of transcriptional activity and cancer cell growth.
| Evidence Dimension | CDK8 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | Senexin B: IC50 = 11 ± 3 nM |
| Comparator Or Baseline | Senexin A: IC50 = 35 ± 4 nM |
| Quantified Difference | ~3.2-fold more potent |
| Conditions | Lanthascreen kinase binding assay, using recombinant CDK8 protein. |
Why This Matters
This quantifiable improvement in potency directly translates to a higher effective concentration in vitro, enabling more robust target engagement and cellular activity at lower doses, which is critical for both in vitro and in vivo experimental designs.
- [1] Hatcher JM, Vatsan PS, Wang E, Jiang J, Gray NS. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Med Chem Lett. 2021;12(11):1689-1693. doi:10.1021/acsmedchemlett.1c00300. Table 1. View Source
